Resigratinib is a small molecule drug primarily classified as a fibroblast growth factor receptor 2 and 3 antagonist. It is currently under investigation for the treatment of advanced cancer, with its development being sponsored by Ppc China Corp. Ltd. The compound is in Phase 1 clinical trials, indicating its early stage of evaluation for safety and efficacy in humans. The molecular formula of Resigratinib is , and its CAS Registry number is 2750709-91-0. The drug has received Fast Track designation by the U.S. Food and Drug Administration, which facilitates its development for serious conditions and expedites the review process .
The synthesis of Resigratinib involves several chemical reactions typical of small molecule drug development. While specific details on the synthesis of Resigratinib are not widely documented, compounds like it often utilize methods such as:
The synthesis typically requires precise control of reaction conditions, including temperature, solvent choice, and the presence of catalysts to ensure high yield and purity. For example, Grignard reagents are sensitive to moisture and air, necessitating an inert atmosphere during their preparation .
The molecular structure of Resigratinib can be represented by its chemical formula . The structure features multiple functional groups that contribute to its biological activity, including nitrogen-containing heterocycles and fluorinated aromatic systems.
The detailed structural analysis would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to elucidate the three-dimensional arrangement of atoms within the molecule.
Resigratinib's mechanism of action involves binding to fibroblast growth factor receptors, inhibiting their activity. This inhibition can disrupt signaling pathways that promote cancer cell proliferation and survival.
The chemical reactions relevant to Resigratinib include:
Resigratinib acts primarily as an antagonist to fibroblast growth factor receptors 2 and 3. By inhibiting these receptors, Resigratinib blocks downstream signaling pathways that are often hijacked by cancer cells to promote growth and metastasis.
Research indicates that targeting FGFRs can be effective in tumors that exhibit aberrant FGFR signaling pathways, making Resigratinib a promising candidate in oncology .
Relevant analyses often include assessments such as:
Resigratinib is primarily being investigated for its potential use in treating advanced cancers characterized by aberrant fibroblast growth factor receptor signaling. Its applications may extend beyond oncology into areas where FGFRs play a role in disease pathology.
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3